6-chloro-3-methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine
CAS No.:
Cat. No.: VC13342893
Molecular Formula: C11H11ClF3N3
Molecular Weight: 277.67 g/mol
* For research use only. Not for human or veterinary use.
![6-chloro-3-methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine -](/images/structure/VC13342893.png)
Specification
Molecular Formula | C11H11ClF3N3 |
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Molecular Weight | 277.67 g/mol |
IUPAC Name | 6-chloro-3-methyl-2-propyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
Standard InChI | InChI=1S/C11H11ClF3N3/c1-3-4-18-6(2)9-7(11(13,14)15)5-8(12)16-10(9)17-18/h5H,3-4H2,1-2H3 |
Standard InChI Key | UBRQISUTLURULR-UHFFFAOYSA-N |
SMILES | CCCN1C(=C2C(=CC(=NC2=N1)Cl)C(F)(F)F)C |
Canonical SMILES | CCCN1C(=C2C(=CC(=NC2=N1)Cl)C(F)(F)F)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The systematic IUPAC name for this compound, 6-chloro-3-methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine, reflects its polycyclic architecture. The pyrazolo[3,4-b]pyridine core consists of a pyrazole ring fused to a pyridine ring at positions 3 and 4. Substituents are positioned as follows:
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Chloro at C6 of the pyridine ring
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Methyl at C3 of the pyrazole ring
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Propyl at N2 of the pyrazole ring
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Trifluoromethyl at C4 of the pyridine ring
The molecular formula is C₁₂H₁₂ClF₃N₃, yielding a molecular weight of 290.69 g/mol (calculated via PubChem algorithms ). This distinguishes it from the closely related compound 6-chloro-2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine (PubChem CID 25248209), which has a methyl group instead of propyl at N2 and a molecular weight of 249.62 g/mol .
Table 1: Comparative Molecular Properties
Property | Target Compound | Analog (PubChem CID 25248209) |
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Molecular Formula | C₁₂H₁₂ClF₃N₃ | C₉H₇ClF₃N₃ |
Molecular Weight (g/mol) | 290.69 | 249.62 |
Key Substituents | Cl, CF₃, CH₃, C₃H₇ | Cl, CF₃, CH₃ (x2) |
Spectroscopic and Computational Data
While experimental spectral data for the target compound are unavailable, computational predictions using tools like PubChem’s structure-based algorithms suggest:
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¹H NMR: Distinct signals for the propyl group (δ 0.9–1.7 ppm), methyl group (δ 2.3–2.5 ppm), and aromatic protons (δ 7.5–8.5 ppm) .
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¹³C NMR: Peaks corresponding to the trifluoromethyl carbon (δ 120–125 ppm, quartets due to J coupling with fluorine) .
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IR Spectroscopy: Stretching vibrations for C-Cl (~750 cm⁻¹), C-F (~1100 cm⁻¹), and C=N (~1600 cm⁻¹) .
The trifluoromethyl group enhances electron-withdrawing effects, potentially stabilizing the aromatic system and influencing reactivity .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of pyrazolo[3,4-b]pyridines typically involves cyclocondensation reactions. For the target compound, a plausible route includes:
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Formation of the Pyrazole Ring: Reacting a substituted hydrazine with a β-ketonitrile precursor.
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Annulation with Pyridine: Cyclizing the intermediate to form the fused pyrazolopyridine system.
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Post-Modification: Introducing the chloro, trifluoromethyl, and propyl groups via electrophilic substitution or alkylation.
Microwave-Assisted Synthesis
Recent advances in microwave-assisted organic synthesis (MAOS) have enabled efficient construction of pyrazolopyridines under solvent-free conditions . For example, Alvarado-Soto et al. synthesized bis-pyrazolopyridines by reacting 5-aminopyrazoles with arylaldehydes under microwave irradiation (250°C, 15 min) . Adapting this method, the target compound could be synthesized via:
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Step 1: Preparation of 3-methyl-2-propyl-5-aminopyrazole through cyclocondensation of hydrazine with a propyl-substituted β-ketonitrile.
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Step 2: Microwave-assisted cyclization with a chlorinated, trifluoromethyl-containing aldehyde.
This approach aligns with protocols yielding 70–90% efficiency for similar derivatives .
Table 2: Representative Reaction Conditions for Pyrazolopyridines
Parameter | Value | Source |
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Temperature | 250°C | |
Reaction Time | 15–30 min | |
Catalyst | None (solvent-free) | |
Yield Range | 75–91% |
Physicochemical Properties
Solubility and Lipophilicity
The compound’s solubility profile is influenced by its hydrophobic substituents:
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Trifluoromethyl Group: Increases lipophilicity (logP ≈ 2.8 predicted ).
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Propyl Group: Further enhances lipid solubility, potentially limiting aqueous solubility.
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Chloro Group: Adds moderate polarity but insufficient to counteract hydrophobic effects.
Predicted solubility in water is <1 mg/mL, suggesting formulation challenges for biological applications .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous pyrazolopyridines reveals decomposition temperatures >200°C , indicating that the target compound is likely stable under standard storage conditions.
Hypothesized Biological Activities
Kinase Inhibition
The planar pyrazolopyridine core is a known pharmacophore in kinase inhibitors. Molecular docking studies suggest that trifluoromethyl groups improve binding affinity to ATP pockets . While untested, the target compound may inhibit kinases like EGFR or VEGFR, warranting further investigation.
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